- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948
Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)
Il composto 2-(4-(4,4,5,5-Tetrametil-1,3,2-diossaborolan-2-il)fenil)piridina è un importante intermedio bororganico utilizzato nella sintesi di farmaci e materiali avanzati. La sua struttura combina un anello piridinico con un gruppo diossaborolano, offrendo elevata stabilità e reattività controllata in reazioni di accoppiamento incrociato, come quelle di Suzuki-Miyaura. Il gruppo tetrametil-diossaborolano migliora la manipolazione e la solubilità in solventi organici, facilitando le applicazioni in chimica farmaceutica e nella produzione di materiali elettroluminescenti. La purezza e la selettività di questo reagente lo rendono ideale per sintesi complesse, garantendo alte rese e minimizzando sottoprodotti indesiderati.
908350-80-1 structure
Product Name:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Numero CAS:908350-80-1
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118
Update Time:2025-07-21
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 2-(4-Phenylboronic acid pinacol ester)pyridine
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- QC-4308
- 4-(2-Pyridinyl)phenylboronicacidpinacolester
- AMBA00085
- BCP22851
- BCP9000139
- AM85962
- OR360137
- ST2409309
- AX8165818
- AB0049782
- W9341
- 350P801
- (4-(PYRIDI
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
-
- MDL: MFCD11973624
- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
- Chiave InChI: CMGIUUPUDMXXLT-UHFFFAOYSA-N
- Sorrisi: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1
Proprietà calcolate
- Massa esatta: 281.15900
- Massa monoisotopica: 281.1587090 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 31.4
- Peso molecolare: 281.2
Proprietà sperimentali
- Densità: 1.09
- Indice di rifrazione: 1.55
- PSA: 31.35000
- LogP: 3.04780
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store at room temperature
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092159-10g |
4-(2-Pyridinyl)phenylboronic acid pinacol ester |
908350-80-1 | 95% | 10g |
£245.00 | 2022-03-01 | |
| Alichem | A029187202-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
$156.20 | 2023-08-31 | |
| Alichem | A029187202-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
$443.04 | 2023-08-31 | |
| Alichem | A029187202-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 10g |
$664.56 | 2023-08-31 | |
| Chemenu | CM135356-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 1g |
$53 | 2021-08-05 | |
| Chemenu | CM135356-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 5g |
$171 | 2021-08-05 | |
| Chemenu | CM135356-10g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95+% | 10g |
$284 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 1g |
¥179.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 250mg |
¥47.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
908350-80-1 | 95% | 5g |
¥710.0 | 2023-09-06 |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C
Riferimento
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Riferimento
- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Riferimento
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt
Riferimento
- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C
Riferimento
- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials
- Borate(1-),tetrafluoro-
- 4-(Pyridin-2-yl)phenol
- 2-(4-Bromophenyl)pyridine
- 2-(p-Tolyl)pyridine
- Bis(pinacolato)diborane
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Prodotti correlati
- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti